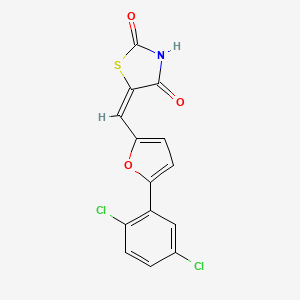

(E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione

Description

(E)-5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative featuring a furan ring substituted with a 2,5-dichlorophenyl group at the 5-position. Its structure combines the TZD core—a heterocyclic scaffold known for diverse bioactivities—with a halogenated aryl-furan moiety, which enhances lipophilicity and modulates electronic properties. This compound is synthesized via a Knoevenagel condensation reaction between thiazolidine-2,4-dione and a substituted furan-2-carbaldehyde precursor, followed by purification and stereochemical confirmation (E-isomer) through NMR and X-ray crystallography .

Its structural analogs, however, demonstrate significant activities against lipoxygenase (LOX), cyclooxygenase-2 (COX-2), and lipid peroxidation, suggesting plausible mechanistic pathways .

Properties

IUPAC Name |

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO3S/c15-7-1-3-10(16)9(5-7)11-4-2-8(20-11)6-12-13(18)17-14(19)21-12/h1-6H,(H,17,18,19)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZPLLUZAFVWMM-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione typically involves the condensation of 2,4-thiazolidinedione with an appropriate aldehyde, such as 5-(2,5-dichlorophenyl)furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential antidiabetic and anticancer activities.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to glucose and lipid metabolism.

Pathways Involved: The activation of PPARs can lead to improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Aryl-Furan Moiety

Analysis :

- Halogen vs. Methoxy Groups : Chlorine/bromine substituents (e.g., 1i, ) generally enhance enzyme inhibition but reduce lipid peroxidation activity compared to methoxy groups (e.g., 1d, ). For instance, 1d’s 3-OCH₃ group achieved 84.2% lipid peroxidation inhibition, while brominated 1i showed only 49.2% .

Furan vs. Thiophene Moieties

| Compound Name | Heterocycle | COX-2 Docking Score (vs. Diclofenac) | Reference |

|---|---|---|---|

| 5-(Furan-2-ylmethylene)TZD (4a) | Furan | Superior binding affinity | |

| 5-(Thiophen-2-ylmethylene)TZD (4b) | Thiophene | Moderate affinity |

Analysis :

Furan-containing derivatives (e.g., 4a) exhibit stronger COX-2 inhibition than thiophene analogs (4b) due to furan’s smaller size and lower electron density, facilitating better fit into hydrophobic enzyme pockets .

Lipoxygenase (LOX) Inhibition

- Hydroxy vs. Halogen Substituents: Derivatives with phenolic -OH groups (e.g., 1c: 3,52 µM IC₅₀) outperform halogenated analogs (e.g., 1i: 49.2% inhibition at 100 µM) in LOX inhibition, suggesting hydrogen bonding is critical for activity .

Lipid Peroxidation

- Electron-Withdrawing Groups : Methoxy and nitro groups enhance radical scavenging (e.g., 1d: 84.2%), whereas halogens (Cl, Br) show moderate activity (46–49%) .

Biological Activity

(E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidinedione class, characterized by a thiazolidine ring fused with a dione structure. Its molecular formula is CHClNOS, with a molecular weight of approximately 414.28 g/mol. The presence of the furan and dichlorophenyl groups enhances its biological activity.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A structure-activity relationship (SAR) analysis revealed that compounds with similar thiazolidinedione structures exhibit cytotoxic effects against various cancer cell lines. For instance, in a study involving leukemic cells, the derivative exhibited a CC value of 1.7 μM, indicating potent antiproliferative activity . The mechanism involves cell cycle arrest in the subG0-G1 phase, leading to necrosis and apoptosis .

| Cell Line | CC50 (μM) | Mechanism |

|---|---|---|

| CEM | 1.7 | Cell cycle arrest and apoptosis |

| U251 (glioblastoma) | <10 | Cytotoxicity through hydrophobic interactions |

2. Antidiabetic Activity

Thiazolidinediones are known for their insulin-sensitizing effects. The compound has shown potential in enhancing insulin sensitivity and reducing blood glucose levels in diabetic models. Molecular docking studies suggest that it may interact with protein targets involved in glucose metabolism, such as PPAR-γ (peroxisome proliferator-activated receptor gamma) . This interaction could lead to improved glycemic control in type 2 diabetes patients.

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation . This suggests a potential for therapeutic use in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes such as aldose reductase and protein tyrosine phosphatase 1B, which are implicated in diabetes and cancer progression .

- Modulation of Cell Signaling : It affects cell signaling pathways related to apoptosis and cell proliferation, particularly through interactions with GLUT transporters .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

- Leukemia Model : In vivo studies using xenograft models showed significant tumor growth inhibition when treated with the compound, supporting its potential as an anticancer agent .

- Diabetes Model : Animal studies indicated that administration led to marked reductions in fasting blood glucose levels and improved insulin sensitivity compared to control groups .

Q & A

Q. What are the established synthetic routes for (E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione and its derivatives?

The compound is typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and substituted furan-2-carbaldehydes, followed by alkylation or amidation. For example, derivatives are synthesized by refluxing intermediates (e.g., 5-(furan-2-ylmethylene)thiazolidine-2,4-dione) with chloroacetamides in acetone/potassium carbonate, yielding substituted acetamide derivatives (e.g., 76–96% yields) . Optimization of reaction conditions (solvent, temperature, stoichiometry) is critical for yield improvement.

Q. What spectroscopic methods are used to characterize this compound and its analogs?

Post-synthesis characterization employs:

- 1H/13C NMR (400/100 MHz in DMSO-d6) to confirm substituent integration and stereochemistry.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI-HRMS with <5 ppm error) .

- Melting point analysis (e.g., 275–289°C for derivatives) to assess purity .

Q. How are cytotoxicity assays designed to evaluate this compound’s anticancer potential?

Standard protocols use MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Cells are incubated with serial dilutions of the compound (1–100 µM), followed by absorbance measurement at 570 nm. IC50 values are calculated using nonlinear regression, with doxorubicin as a positive control .

Advanced Research Questions

Q. How do substituents on the arylidene group influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –Cl, –NO2) enhance anticancer activity by increasing electrophilicity and target binding. For example, 3,4-difluorobenzyl derivatives show improved IC50 values (e.g., 432.04 [M+H]+ in MS) compared to unsubstituted analogs . Conversely, bulky groups (e.g., –OCH3) may reduce bioavailability due to steric hindrance .

Q. What computational strategies predict the compound’s drug-likeness and target interactions?

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like PPARγ or EGFR. Docking scores (<-7 kcal/mol) correlate with experimental IC50 values .

- ADMET prediction (SwissADME, pkCSM) assesses solubility (LogP <5), hepatotoxicity (CYP inhibition), and bioavailability (TPSA <140 Ų). For example, derivatives with >3 hydrogen bond acceptors show reduced blood-brain barrier penetration .

Q. How can contradictions in biological data across derivatives be resolved?

Discrepancies (e.g., high in vitro activity but low in vivo efficacy) are addressed via:

Q. What advanced modifications improve selectivity for antiviral targets like HBV?

Introducing naphthyl or biphenyl substituents enhances viral entry inhibition. For instance, (Z)-5-((4'-(naphthalen-1-yl)-biphenyl-4-yl)methylene)thiazolidine-2,4-dione (compound 6) achieves EC50 values of 2.1 µM against HBV by blocking viral capsid assembly .

Methodological Notes

- Synthesis Optimization : Use anhydrous DMF and K2CO3 for alkylation to minimize side reactions .

- Data Validation : Cross-reference NMR shifts with computed values (e.g., Gaussian 09) to confirm Z/E isomerism .

- Biological Assays : Include ≥3 replicates and normalize to vehicle controls to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.